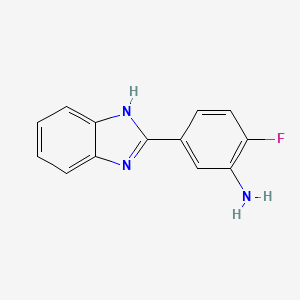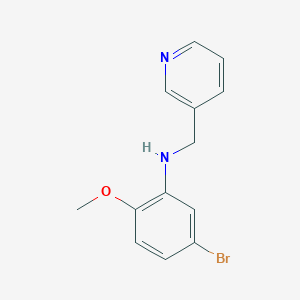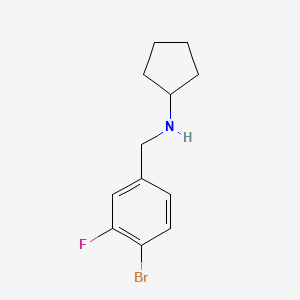![molecular formula C6H7NO3 B1444964 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid CAS No. 1249030-90-7](/img/structure/B1444964.png)
2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid
Übersicht
Beschreibung
2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid, also known as propargylglycine or PPG, is a compound that has gained interest in the scientific community due to its potential applications in various fields. It has a molecular weight of 141.13 . The IUPAC name for this compound is 3-oxo-N-(2-propynyl)-beta-alanine .
Molecular Structure Analysis
The InChI code for 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid is1S/C6H7NO3/c1-2-3-7-5(8)4-6(9)10/h1H,3-4H2,(H,7,8)(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid is a powder at room temperature . More detailed physical and chemical properties could not be found from the web search results.Wissenschaftliche Forschungsanwendungen
Reactive Extraction and Supercritical Fluids
Reactive extraction using organic compounds and supercritical fluids presents an innovative approach to separate carboxylic acids from aqueous solutions. Supercritical CO2, notable for its environmentally friendly and non-toxic properties, is highlighted as an efficient solvent in the reactive extraction of carboxylic acids, offering a competitive advantage over traditional separation methods. This application showcases the potential of using "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" in enhancing separation processes due to its chemical properties (Djas & Henczka, 2018).
Corrosion Effects of Organic Acids
The corrosive effects of low molecular weight carboxylic acids, including acetic acid, on copper have been extensively reviewed. These acids, found in various environmental sources, contribute significantly to the corrosion of metallic materials. Understanding the interactions between "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" and metals could lead to improved corrosion prevention strategies (Bastidas & La Iglesia, 2007).
Biotechnological Routes from Lactic Acid
The conversion of lactic acid into valuable chemicals through chemical and biotechnological routes is another area of application. This process illustrates the potential of utilizing "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" as a precursor or intermediate in the production of biodegradable polymers and other chemicals, highlighting its role in green chemistry (Gao, Ma, & Xu, 2011).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids, including acetic acid, from renewable resources is a sustainable alternative to petroleum-based sources. This research emphasizes the importance of "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" in microbial routes for producing commercially important chemicals, underscoring its potential in sustainable industrial applications (Bhatia & Yang, 2017).
Photodissociation Dynamics
The study of the photodissociation dynamics of carboxylic acids, including the formation of OH radicals, provides insight into the chemical reactions and mechanisms underlying environmental processes. This research could inform the development of new materials and technologies leveraging "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" for environmental and industrial applications (Naik et al., 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-oxo-3-(prop-2-ynylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-3-7-5(8)4-6(9)10/h1H,3-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXLJRBCTYRAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)



![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)



